Hexyl gallate
Overview
Description
Synthesis Analysis
The synthesis of hexyl gallate involves the esterification of gallic acid with n-hexyl alcohol using p-toluene sulfonic acid as a catalyst. Optimal conditions were identified at temperatures ranging from 110 ℃ to 120 ℃ over a period of 6 hours, with a molar ratio of gallic acid to n-hexyl alcohol at 1.0:4.5 and a catalyst weight of 1.0 g, achieving an esterification efficiency of 76.9% (Li Bao-rong, 2006).
Scientific Research Applications
Dermal Absorption : Hexyl gallate, a derivative of gallic acid, was studied for its skin delivery profile. It's an antioxidant compound with potential applications in dermatology (Alonso et al., 2015).
Synthesis Method : A study on the synthesis of n-Hexyl gallate from gallic acid and n-hexyl alcohol using p-toluene sulfonic acid as a catalyst was conducted, outlining the optimal conditions for esterification (Li Bao-rong, 2006).
Cytotoxic and Apoptotic Properties : Hexyl gallate was evaluated for cytotoxic, apoptotic, mutagenic, and chemopreventive activities, showing potential as a pro-apoptotic agent with non-genotoxic and non-mutagenic effects, suitable for preventing chemically-induced chromosomal damage (Silva et al., 2017).
Antifungal Activity : A study demonstrated the antifungal activity of hexyl gallate against opportunistic pathogenic fungi, suggesting that it might inhibit certain enzymes involved in ergosterol biosynthesis (Leal et al., 2009).
Impact on Enzymes : Hexyl gallate was shown to inhibit enzymes like hyaluronidase and collagenase, which could have implications in various medical and cosmetic applications (Bârlă et al., 2009).
Quorum Sensing in Bacteria : A study found that hexyl gallate differentially affects virulence, biofilm formation, and quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in addressing bacterial infections (Kim et al., 2019).
Oxidation Studies : Research on the free radicals produced by the oxidation of gallic acid, which includes derivatives like hexyl gallate, offers insights into the oxidation processes and reactions of these compounds (Eslami et al., 2010).
Safety And Hazards
Future Directions
Hexyl gallate has been studied for its potential use in the control of citrus canker caused by Xanthomonas citri subsp citri . Microgels loaded with hexyl gallate have been developed for this purpose, showing promising results . This suggests that hexyl gallate could have a role in the development of new plant protection systems .
properties
IUPAC Name |
hexyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHJNOHLEKVUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431397 | |
Record name | Hexyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl gallate | |
CAS RN |
1087-26-9 | |
Record name | Hexyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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